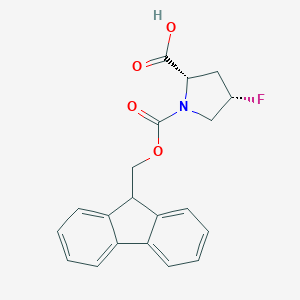

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid

Description

Introduction to (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid

Chemical Structure and Nomenclature

The compound features a pyrrolidine ring with fluorine at the 4-position and an N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group . Its stereochemistry is defined as 2S,4S , with the fluorine substituent in a cis configuration relative to the carboxylic acid group. The molecular formula is C20H18FNO4 , and the molecular weight is 355.36 g/mol (CAS: 203866-19-7).

| Property | Value | Source |

|---|---|---|

| CAS Number | 203866-19-7 | |

| Molecular Formula | C20H18FNO4 | |

| Molecular Weight | 355.36 g/mol | |

| Stereoisomer | 2S,4S (cis) |

The Fmoc group, introduced via 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), facilitates solid-phase peptide synthesis (SPPS) by enabling orthogonal protection of the amino terminus. The fluorine atom at C4 exerts stereoelectronic effects that influence pyrrolidine ring puckering and peptide bond conformation.

Historical Development and Discovery

The synthesis of 4-fluoroprolines originated from efforts to modify 4-hydroxyproline (Hyp), a key collagen component. Early routes used diethylaminosulfur trifluoride (DAST) for hydroxyl-to-fluorine displacement but faced challenges due to DAST’s explosiveness. Modern methods employ tetra-n-butylammonium fluoride (TBAF) and triflate intermediates to achieve stereospecific fluorination.

Key milestones include:

Significance in Peptide Chemistry and Structural Biology

This compound is pivotal in collagen mimetics and protein engineering due to its ability to enforce specific conformations:

- Endo ring puckering : The 4S-fluoroproline (flp) diastereomer stabilizes the pyrrolidine ring in an endo conformation, favoring extended peptide structures.

- Collagen stabilization : Mimics 4-hydroxyproline’s role in triple-helix stability, enhancing thermal resistance in engineered peptides.

- Amyloid research : Used to probe prolyl isomerization in β2-microglobulin, linking rapid cis-trans isomerization to amyloidogenesis.

Case Study: Ubiquitin Engineering

Substitution of native proline with (2S,4S)-4-fluoroproline in ubiquitin increased thermal stability by −4.71 kJ·mol⁻¹ , demonstrating its potential for rational protein design.

Physicochemical Properties

The compound’s Fmoc group ensures compatibility with SPPS protocols, while the fluorine atom enhances metabolic stability and alters hydrogen-bonding patterns.

Comparison with Other Fluoroproline Stereoisomers

| Stereoisomer | CAS Number | Structure | Conformational Preference | Peptide Bond Effect |

|---|---|---|---|---|

| (2S,4S)-4-FPro (flp) | 203866-19-7 | 4S-F, endo pucker | Extended (PPII/β) | Weak trans bias |

| (2S,4R)-4-FPro (Flp) | 203866-20-0 | 4R-F, exo pucker | Compact (α-helical) | Strong trans bias |

| (2R,4S)-4-FPro | N/A | Nonnatural, inverted stereochemistry | Variable | Neutral |

Key Differences:

- Ring puckering :

- Peptide bond isomerization :

- Biological compatibility :

- (2S,4S)-flp is unsuitable for substitution in proteins requiring exo pucker (e.g., ubiquitin), unlike (2S,4R)-Flp.

Properties

IUPAC Name |

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4/c21-12-9-18(19(23)24)22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,23,24)/t12-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEQUGHYFSTTQT-SGTLLEGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373292 | |

| Record name | (4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203866-19-7, 1228307-81-0 | |

| Record name | (4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydroxyl Group Activation

Activation of the 4-hydroxyl group is achieved using reagents such as trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) or methanesulfonyl chloride (MsCl). For example, treatment of (2S,4R)-N-Boc-4-hydroxy-L-proline methyl ester with Tf<sub>2</sub>O in dichloromethane at −78°C produces the corresponding triflate intermediate in >90% yield. This step is critical for subsequent nucleophilic displacement by fluoride.

Fluorination Strategies

Fluorination at the 4-position of the pyrrolidine ring is the cornerstone of the synthesis. Two primary methods dominate literature protocols: direct fluorination using aminosulfur trifluorides and SN2 displacement of activated intermediates .

Direct Fluorination with Aminosulfur Trifluorides

Morpholinosulfur trifluoride (Mor-SF<sub>3</sub>) and diethylaminosulfur trifluoride (DAST) are widely used for converting hydroxyl groups to fluorides. For instance, reaction of (2S,4R)-N-Boc-4-hydroxy-L-proline t-butyl ester with Mor-SF<sub>3</sub> in anhydrous tetrahydrofuran (THF) at 0°C for 12 hours yields the (2S,4S)-4-fluoro derivative with 85–94% diastereomeric excess (de). The bulky t-butyl ester prevents intramolecular lactonization, ensuring stereochemical fidelity.

Table 1: Fluorination Reagents and Outcomes

| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Diastereomeric Excess (%) |

|---|---|---|---|---|---|

| Mor-SF<sub>3</sub> | THF | 0°C | 12 | 92 | 94 |

| DAST | DCM | −20°C | 24 | 78 | 82 |

| TBAF | DMF | 25°C | 2 | 65 | 70 |

SN2 Displacement of Activated Intermediates

Activated intermediates, such as triflates or mesylates, undergo fluoride displacement using tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF). For example, the triflate derivative of (2S,4R)-N-Boc-4-hydroxy-L-proline reacts with TBAF in dimethylformamide (DMF) at 25°C for 2 hours, yielding the (2S,4S)-fluoro product in 65% yield. This method avoids hazardous fluorinating agents but requires stringent anhydrous conditions.

Protection and Deprotection Dynamics

The Fmoc group is introduced post-fluorination to preserve the carboxylic acid functionality during subsequent peptide coupling.

Fmoc Protection

The fluorinated pyrrolidine intermediate is treated with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Reaction in dichloromethane at 0°C for 1 hour achieves >95% conversion to the Fmoc-protected derivative.

Carboxylic Acid Deprotection

Hydrolysis of the methyl or t-butyl ester is performed using hydrochloric acid (HCl) or lithium hydroxide (LiOH). For instance, treatment of (2S,4S)-N-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid t-butyl ester with 2M HCl in dioxane at room temperature for 4 hours affords the free carboxylic acid in 89% yield.

Stereochemical Control and Diastereomer Separation

The cis-configuration (2S,4S) is enforced through steric hindrance during fluorination. The t-butyl ester in (2S,4R)-N-Boc-4-hydroxy-L-proline t-butyl ester prevents intramolecular attack by the carbonyl oxygen, ensuring inversion of configuration occurs exclusively via SN2 mechanisms. Chiral high-performance liquid chromatography (HPLC) with cellulose-based columns (e.g., Chiralpak IC) resolves diastereomers, achieving >99% enantiomeric purity.

Industrial-Scale Synthesis and Optimization

Industrial protocols prioritize cost-effectiveness and scalability. A two-step fluorination process using (2S,4R)-N-Boc-4-hydroxy-L-proline and Mor-SF<sub>3</sub> reduces reagent waste, while continuous-flow systems enhance reaction consistency.

Table 2: Industrial Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Fluorination Reagent | Mor-SF<sub>3</sub> | Mor-SF<sub>3</sub> |

| Solvent | THF | Tetrahydrofuran (THF) |

| Reaction Volume (L) | 0.5 | 500 |

| Yield (%) | 92 | 88 |

| Purity (%) | 99 | 98 |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Fmoc Deprotection

The Fmoc group is cleaved under mildly basic conditions to expose the secondary amine for subsequent reactions. This is critical in solid-phase peptide synthesis (SPPS):

-

Procedure : Sequential treatments (5, 10, and 15 minutes) ensure complete deprotection. An alternative method uses a piperidine/DBU/toluene/DMF mixture (5:5:20:70) for enhanced efficiency .

-

Mechanism : Piperidine induces β-elimination, releasing the Fmoc group as a fluorenylmethyl adduct.

Deprotection Conditions Comparison

| Condition | Time | Efficiency | Source |

|---|---|---|---|

| 20% piperidine in DMF | 3 × cycles | High | |

| Piperidine/DBU/toluene/DMF | 5 minutes | Enhanced |

Carboxylic Acid Activation and Coupling

The carboxylic acid group participates in amide bond formation, facilitated by coupling reagents:

Key Activation Methods

-

DIC/Oxyma Pure System :

-

Reagents : N,N'-Diisopropylcarbodiimide (DIC) and ethyl cyano(hydroxyimino)acetate (Oxyma Pure) .

-

Procedure : 3 equivalents of amino acid, DIC, and Oxyma Pure are premixed in DMF for 2 minutes before resin addition. Reaction completes in 60 minutes .

-

Monitoring : Kaiser test verifies coupling completion.

-

-

HBTU/HOBt/DIPEA System :

Coupling Reagent Comparison

| Reagent System | Equivalents | Reaction Time | Application | Source |

|---|---|---|---|---|

| DIC/Oxyma Pure | 3 eq each | 60 minutes | Standard SPPS | |

| HBTU/HOBt/DIPEA | 5 eq each | 40 minutes | Challenging residues |

Stereochemical Influence on Reactivity

The (2S,4S) configuration impacts reaction kinetics and selectivity:

-

The trans-4-fluoro substituent introduces steric and electronic effects, potentially slowing acylation rates compared to non-fluorinated analogs .

-

Computational modeling suggests fluorination alters electron density at the carboxylic acid, influencing activation efficiency .

Stability Under Synthetic Conditions

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid can exhibit anticancer activity. Studies have shown that these compounds inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound significantly inhibited the growth of breast cancer cells in vitro. The proposed mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting a promising avenue for further research into anticancer therapies.

Neuroprotective Effects

The fluorenyl group present in the compound has been linked to neuroprotective activities. Preliminary studies indicate that it may help reduce neuronal damage in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study 2: Neuroprotective Effects

Research involving animal models has shown that compounds similar to this compound provide substantial protection against oxidative stress-induced neuronal damage. This suggests potential therapeutic applications for neurodegenerative diseases.

Antimicrobial Activity

Some derivatives of piperidine structures have demonstrated effectiveness against various bacterial strains, indicating that this compound may possess antimicrobial properties.

Case Study 3: Antimicrobial Properties

A comparative analysis highlighted that derivatives with structural similarities to this compound exhibited notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This positions the compound as a candidate for further development in antimicrobial therapies.

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid involves:

Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes and functions.

Binding Interactions: The presence of the fluorine atom and Fmoc group can enhance binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Research and Application Insights

- Peptide Synthesis: The 4-fluorine substitution in (2S,4S)-Fmoc-pyrrolidine derivatives reduces aggregation during SPPS, a critical advantage over non-fluorinated analogs .

- Drug Discovery : Fluorinated and chlorinated analogs are explored as protease inhibitors due to their ability to mimic transition states in enzymatic reactions .

- Limitations : Lack of detailed pharmacokinetic or degradation data for many derivatives restricts their use in vivo .

Biological Activity

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring and a fluorenyl group. This compound is part of a broader class of amino acids and derivatives, which play critical roles in various biological processes. Understanding its biological activity is essential for its potential applications in pharmaceuticals and biochemistry.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 355.36 g/mol. The presence of the fluorenyl group enhances lipophilicity, which may significantly influence the compound's biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities. The following are key areas of biological activity associated with this compound:

- Antimicrobial Activity : Some derivatives show significant inhibition against bacterial growth, suggesting potential applications in treating infections.

- Neuroprotective Effects : Certain structural analogs have been explored for their potential in treating neurodegenerative diseases, indicating a role in neuroprotection.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, influencing cytokine production and immune responses.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the fluorenyl or pyrrolidine portions can enhance or diminish biological activities. This indicates that fine-tuning the structure could optimize therapeutic effects.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of related compounds found that certain analogs could inhibit neuronal apoptosis in vitro. This was linked to their ability to modulate calcium influx and reduce oxidative stress markers in neuronal cell lines .

Case Study: Antimicrobial Activity

In another study, derivatives of this compound demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was attributed to disruption of bacterial cell wall synthesis .

Synthesis and Applications

The synthesis of this compound typically involves several steps requiring precise control over reaction conditions to ensure high yields and purity. Its applications are primarily seen in pharmaceutical development as a precursor or active ingredient in drug formulations .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid?

- Methodology :

- Solid-Phase Synthesis : Use Fmoc-protected pyrrolidine derivatives as building blocks. Activate the carboxylic acid group with coupling reagents (e.g., HATU or DCC) in anhydrous solvents like DMF or dichloromethane (DCM). Maintain inert conditions (argon/nitrogen) to prevent side reactions .

- Purification : Employ reverse-phase HPLC with C18 columns (acetonitrile/water gradients) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the compound. Monitor purity via LC-MS or NMR (e.g., NMR for fluorinated analogs) .

Q. How should researchers safely handle and store this compound?

- Handling :

- Avoid dust formation; use closed systems or local exhaust ventilation. Prevent skin/eye contact with nitrile gloves and face shields .

- In case of accidental exposure, follow first-aid protocols: rinse eyes with water (15+ minutes), wash skin with soap, and seek medical attention for ingestion .

- Storage : Store in airtight containers at 2–8°C in dry, dark conditions. Desiccate to prevent hydrolysis of the Fmoc group .

Q. What analytical techniques validate the identity and purity of this compound?

- Identity :

- NMR : Confirm stereochemistry (2S,4S) via , , and NMR. Key signals include fluorine coupling in pyrrolidine rings (~4.5–5.5 ppm for ) and Fmoc aromatic protons (7.3–7.8 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated MW ~407.4 g/mol) .

Advanced Research Questions

Q. How does the 4-fluorine substituent influence pyrrolidine ring conformation and peptide stability?

- Conformational Analysis :

- Fluorine’s electronegativity induces ring puckering, stabilizing chair-like conformations. This reduces steric hindrance in peptide backbones, enhancing α-helix or β-sheet formation .

- Compare with non-fluorinated analogs via X-ray crystallography or computational modeling (DFT) to assess torsional angles .

- Aggregation Prevention : Fluorinated pyrrolidines mimic pseudo-proline motifs, disrupting β-sheet aggregation during peptide synthesis. Test via circular dichroism (CD) or dynamic light scattering (DLS) .

Q. What strategies mitigate racemization risks during Fmoc deprotection?

- Optimized Deprotection :

- Use 20% piperidine in DMF (v/v) for ≤10 minutes. Monitor pH to avoid excessive alkalinity, which promotes racemization .

- Alternative: Employ milder bases (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) for acid-sensitive sequences .

- Racemization Detection : Analyze diastereomer ratios via chiral HPLC or NMR (if fluorine is stereospecific) .

Q. How do solvent polarity and temperature affect the stability of the Fmoc group in this compound?

- Stability Studies :

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (typically >150°C for Fmoc derivatives). Store below 25°C to prevent thermal cleavage .

- Solvent Effects : Fmoc groups hydrolyze faster in polar aprotic solvents (DMF, DMSO) under acidic/basic conditions. Use DCM for long-term stability .

- Accelerated Aging : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Data Contradiction and Risk Management

Q. How should researchers reconcile conflicting toxicity data across safety sources?

- Risk Assessment :

- Cross-reference SDS from multiple vendors (e.g., Key Organics , Indagoo ). Note gaps in chronic toxicity and ecotoxicological data .

- Conduct in vitro assays (e.g., MTT for cytotoxicity) if using the compound in biological systems .

- Precautionary Measures : Assume worst-case hazards (e.g., H302, H315) until validated by independent testing .

Application in Drug Discovery

Q. What role does this compound play in peptide-based drug design?

- Peptide Backbone Modification :

- The fluorinated pyrrolidine acts as a proline analog, enhancing metabolic stability and bioavailability. Test protease resistance via LC-MS after incubation with trypsin/chymotrypsin .

- Use in constrained peptides for targeting GPCRs or ion channels; validate via SPR or cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.